molecular formula C21H23FN2O4S B2389892 N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 1797339-52-6

N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2389892
CAS RN: 1797339-52-6
M. Wt: 418.48
InChI Key: KZNWYSXDYQDEHF-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . Quinoline and its derivatives are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also used as a solvent for resins and terpenes .


Synthesis Analysis

The synthesis of quinoline derivatives often involves the reaction of anilines with carbonyl compounds. The Skraup synthesis, Doebner modification, Combes quinoline synthesis, Conrad-Limpach synthesis, and Friedländer synthesis are some of the most common methods for synthesizing quinolines .


Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a planar aromatic system. The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents, which form four- and six-covalent complexes with a wide range of metal ions .


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, oxidations, and complexation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific quinoline derivative would depend on its exact structure. Factors such as the presence and position of functional groups, the degree of unsaturation, and the presence of chiral centers can all influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Chemical Structure and Polymorphism
The chemical compound, while not directly mentioned in the retrieved papers, shares structural similarity with pyrroloquinoline derivatives, known for their diverse biological activities. A specific compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, has been identified to possess strong diuretic properties, indicating its potential as a new hypertension remedy. This compound exhibits two polymorphic forms, suggesting the importance of structural configuration in its biological function and highlighting the relevance of polymorphism in drug development (Shishkina et al., 2018).

Sulfonamide Hybrids' Biological Activity
Sulfonamide-based hybrid compounds, including those with quinoline structures, are noted for a broad spectrum of pharmacological activities. These activities range from antibacterial to antitumor effects, underscoring the utility of sulfonamides in designing therapeutic agents. The exploration of two-component sulfonamide hybrids has revealed significant advances in synthesizing and developing agents with enhanced biological activities, illustrating the versatility of sulfonamide-quinoline compounds in medicinal chemistry (Ghomashi et al., 2022).

Antibacterial Applications
Tetracyclic quinolone derivatives, akin to the compound , have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This underscores the potential of such compounds in addressing drug-resistant bacterial infections, a significant concern in current medical practice. Notably, the structure-activity relationship (SAR) of these compounds can be fine-tuned to enhance their antimicrobial efficacy, offering insights into the development of novel antibacterial agents (Taguchi et al., 1992).

Antiproliferative and Antineoplastic Properties
Novel pyrrolo[3,2,f]quinoline derivatives, structurally related to the compound of interest, have been synthesized and tested as antiproliferative agents. These compounds exhibit inhibitory properties against cell growth, particularly in leukemia cell lines, suggesting their potential in cancer therapy. The mechanism of action appears not to be solely dependent on topoisomerase II poisoning, indicating a complex interplay of molecular interactions contributing to their antineoplastic activity (Ferlin et al., 2001).

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their specific structure and functional groups. Many quinoline derivatives exhibit biological activities, including antimicrobial, anticancer, and antifungal effects .

Safety and Hazards

The safety and hazards associated with a specific quinoline derivative would depend on its exact structure. Some quinoline derivatives are known to be toxic and may pose risks to human health and the environment .

Future Directions

Quinoline derivatives are a focus of ongoing research in medicinal chemistry due to their wide range of biological activities. Future research may explore new synthetic methods, investigate new biological activities, and develop new drug candidates based on the quinoline scaffold .

properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4S/c1-21(28-2,17-5-3-4-6-18(17)22)13-23-29(26,27)16-11-14-7-8-19(25)24-10-9-15(12-16)20(14)24/h3-6,11-12,23H,7-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNWYSXDYQDEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2)(C4=CC=CC=C4F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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